Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate is a complex organic compound with the molecular formula and a molecular weight of 282.20 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in chemistry and biology. Its systematic name reflects its structure, which includes multiple hydroxyl groups and a sulfate moiety, indicating its reactivity and versatility in chemical processes.
This compound can be synthesized from suitable hexose derivatives through reactions involving sulfuric acid or its derivatives under controlled conditions. The synthesis typically occurs in an aqueous medium, which facilitates the formation of the desired product.
Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate is classified as an organosulfur compound due to the presence of the sulfate group. It also falls under the category of carbohydrate derivatives due to its tetrahydroxy structure, which is characteristic of sugars.
The synthesis of Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate generally involves the following steps:
In industrial settings, continuous flow reactors may be employed to optimize production efficiency and yield. These systems allow for better control over reaction parameters such as temperature and pressure, which are critical for maintaining product consistency.
The molecular structure of Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate features:
Property | Value |
---|---|
Molecular Formula | C₆H₁₁NaO₉S |
Molecular Weight | 282.20 g/mol |
IUPAC Name | Sodium (2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl sulfate |
InChI | InChI=1S/C6H12O9S.Na/c7-1... |
InChI Key | PPFRJSVPFMKACS-UHFFFAOYSA-M |
Canonical SMILES | C(C(C(C(C(C=O)O)O)OS(=O)(=O)[O-])O)O.[Na+] |
Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate can undergo several types of chemical reactions:
Reactions typically involve common reagents such as:
The specific products formed depend on the conditions used during the reactions. For instance:
The mechanism by which Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate exerts its effects involves interaction with specific enzymes and metabolic pathways. The sulfate group plays a pivotal role in facilitating these interactions by enhancing the compound's reactivity. This allows it to act as a substrate for various enzymes involved in biochemical processes.
Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate is characterized by:
Key chemical properties include:
The compound's stability and reactivity can vary based on pH levels and temperature during reactions. It is essential to conduct experiments under controlled conditions to ensure consistent results.
Sodium (2,4,5,6-tetrahydroxy-1-oxohexan-3-yl) sulfate has numerous applications across various scientific fields:
This compound's versatility makes it a valuable asset in both research and industrial applications.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8